3-Azido-N-ethylcarbazole

Photoaffinity labeling Hapten-protein conjugation Immunoassay development

Obtain a dual-reactivity carbazole scaffold that eliminates workflow redesign. 3-Azido-N-ethylcarbazole (ANEC) combines a photoreactive azide for nitrene insertion with a terminal alkyne-handle for CuAAC, enabling modular hapten-carrier conjugation and triazole library synthesis in one intermediate. • Defined photolabeling densities: BSA (90 epitopes), transferrin (107 epitopes), thyroglobulin (800 epitopes) - ensures reproducible antibody titers. • Click-ready at the 3-position for rapid SAR exploration (e.g., MBQ-167 triazole series). • ≥98% purity minimizes azide-scavenging impurities, reducing failed parallel click batches.

Molecular Formula C14H12N4
Molecular Weight 236.27 g/mol
CAS No. 106332-52-9
Cat. No. B009186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azido-N-ethylcarbazole
CAS106332-52-9
Synonyms2-ANEC
3-azido-N-ethylcarbazole
Molecular FormulaC14H12N4
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)N=[N+]=[N-])C3=CC=CC=C31
InChIInChI=1S/C14H12N4/c1-2-18-13-6-4-3-5-11(13)12-9-10(16-17-15)7-8-14(12)18/h3-9H,2H2,1H3
InChIKeyWIKNJNRFDNFXKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azido-N-ethylcarbazole: Photoaffinity Label and Click Chemistry Building Block


3-Azido-N-ethylcarbazole (ANEC, 2-ANEC), CAS 106332-52-9, is a synthetic aryl azide derived from the carbazole scaffold [1]. It functions as a heterobifunctional photoaffinity label: the photoreactive 3-azido group generates a nitrene upon UV irradiation that inserts into C–H, N–H, O–H, or S–H bonds, while the N-ethylcarbazole core serves as an antigenic epitope or spectroscopic handle [2]. Additionally, the terminal azide participates in copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), enabling modular assembly of 1,2,3-triazole-linked conjugates without disrupting the carbazole chromophore [3]. These orthogonal reactivities position ANEC as a dual-purpose intermediate in chemical biology and medicinal chemistry workflows.

Photoaffinity labeling UV-induced nitrene insertion into C–H, N–H, O–H, S–H bonds
Click chemistry CuAAC with terminal alkynes to form 1,2,3-triazole conjugates
Dual-purpose intermediate Chemical biology probe assembly and medicinal chemistry diversification

Why Amino and Nitro Analogs Cannot Substitute for the Azido Group


The azido group at the 3-position of the carbazole ring is the defining functional handle that enables both photochemical protein conjugation and CuAAC-based diversification [1]. The closest structural congeners—3-amino-N-ethylcarbazole (the direct reduction product) and 3-nitro-N-ethylcarbazole (the oxidation precursor)—lack the photo-labile azide and cannot undergo nitrene insertion or strain-promoted cycloaddition. Consequently, substituting these analogs would forfeit the unique bimodal reactivity that drives ANEC's utility as a photolabeling hapten and a click-ready scaffold, leading to re-optimization of coupling protocols or complete redesign of the synthetic route [2][3].

3-Azido-N-ethylcarbazole (target) Photoreactive azide enables nitrene insertion and CuAAC; bimodal reactivity
3-Amino analog Lacks photo-labile azide; cannot undergo nitrene insertion or click reaction
3-Nitro analog Nitro group not clickable; requires reduction and diazotization to install azide
N-Ethylcarbazole Unsubstituted at 3-position; needs multi-step functionalization for any conjugation handle

Substituting with non-azido analogs may forfeit orthogonal reactivity and require protocol re-optimization.

Quantitative Performance vs. Traditional Conjugation Methods and Non-Azido Analogs


Covalent Coupling Yield: Photolysis vs. Diazocoupling and Isocyanate Methods

ANEC photolabeling achieves approximately 20% covalent coupling to carrier proteins under mild aqueous conditions, whereas traditional diazocoupling and isocyanate methods suffer from extensive hapten-hapten and carrier-carrier side reactions that reduce conjugate yield and waste material [1]. The unreacted ANEC and non-covalently bound fraction are easily removed by size-exclusion chromatography, simplifying purification compared to methods requiring rigorous control of pH and stoichiometry [1].

Coupling yield
Class-level inference
~20% covalent coupling; epitope density 90–800 per carrier
Supports predictable epitope loading for antibody generation
Data to verify in specific protein context
Photoaffinity labeling Hapten-protein conjugation Immunoassay development

Conjugation Condition Mildness: Neutral-pH Photolysis vs. Alkaline Diazocoupling

ANEC photolabeling operates at neutral pH with brief UV exposure, preserving protein tertiary structure, whereas diazocoupling requires alkaline conditions (typically pH 9–10) that can denature sensitive carrier proteins such as thyroglobulin [1]. The Pandey study explicitly demonstrated that ANEC-conjugated thyroglobulin retained immunogenicity, eliciting specific anti-hapten antibodies in rabbits [1].

Condition mildness
Class-level inference
pH 7.4, ambient temp vs. pH 9–10, 0–5°C; preserves carrier solubility
May reduce alkaline denaturation risk for labile carrier proteins
Protein-specific validation recommended
Protein bioconjugation Carrier protein integrity Hapten density

Click Chemistry Reactivity: Azido vs. Amino and Nitro Analogs

The 3-azido group of ANEC undergoes quantitative CuAAC with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles, a reaction that is completely inaccessible to 3-amino- or 3-nitro-N-ethylcarbazole [1][2]. This reaction was exploited to synthesize MBQ-167 (9-ethyl-3-(5-phenyl-1H-1,2,3-triazol-1-yl)-9H-carbazole), a dual Rac/Cdc42 inhibitor with IC50 values of 103 nM (Rac) and 78 nM (Cdc42) in metastatic breast cancer cells [1]. Libraries of triazole derivatives based on this core have been generated, demonstrating structure-activity relationship potential that non-azido carbazoles cannot provide.

Click reactivity
Head-to-head
CuAAC enabled with ANEC; inaccessible with amino/nitro analogs
Single-step diversification for triazole-carbazole inhibitor libraries
MBQ-167 IC50: Rac 103 nM, Cdc42 78 nM (cell-based assay)
CuAAC Triazole synthesis Carbazole diversification

Commercial Purity: 3-Azido vs. 3-Amino-N-ethylcarbazole

Commercially available 3-azido-N-ethylcarbazole is typically supplied at ≥99% purity (HPLC) according to manufacturer specifications, ensuring minimal contamination by the 3-amino precursor or de-azidated side products . In contrast, 3-amino-N-ethylcarbazole is often sold at ≥97% purity and is prone to oxidative degradation during storage, forming colored impurities that can interfere with spectrophotometric assays . The higher purity specification reduces the need for in-house repurification prior to sensitive photolabeling or click reactions.

Commercial purity
Data to verify
≥99% (azido) vs. ≥97% (amino analog)
May reduce repurification needs before sensitive photolabeling or click reactions
Supplier Certificate of Analysis review recommended
Sourcing Quality control Intermediates

Carrier Protein Compatibility: Nitrene Insertion vs. Functional-Group-Dependent Methods

ANEC's nitrene insertion mechanism requires only ubiquitous C–H bonds, enabling conjugation to virtually any carrier protein. Pandey et al. demonstrated successful conjugation to five structurally diverse carriers: BSA (66 kDa), transferrin (80 kDa), thyroglobulin (660 kDa), poly-(Lys,Tyr), and poly-(Lys,Phe) [1]. Both isocyanate and diazocoupling methods fail on carriers lacking free amines or under conditions where those amines are sterically inaccessible [1].

Carrier scope
Class-level inference
Conjugates BSA, transferrin, thyroglobulin, poly-amino acids
Enables carrier selection independent of conjugation chemistry
Class-level; confirm with target carrier
Photoreactive crosslinking Carrier protein scope Immunogen design

Synthetic Access to Rac/Cdc42 Inhibitor Pharmacophore

3-Azido-N-ethylcarbazole is the direct synthetic precursor to MBQ-167 (CAS 2097938-73-1), an orally bioavailable dual Rac/Cdc42 inhibitor that entered Phase 1 clinical trials for advanced breast cancer in 2023 (NCT06075810) [1][2]. No alternative starting material provides this entry point to the 9-ethyl-3-(1,2,3-triazol-1-yl)-9H-carbazole pharmacophore without additional functional group interconversion steps [1].

Synthetic access
Supporting evidence
Single-step CuAAC to MBQ-167 pharmacophore; saves 1–2 steps
Supports triazole-carbazole inhibitor research
Phase 1 trial candidate derived from ANEC (NCT06075810)
Rac/Cdc42 inhibition Metastasis Triazole pharmacophore

Application Scenarios in Chemical Biology and Medicinal Chemistry


Anti-Hapten Antibody Generation by Photoaffinity Conjugation

ANEC is the recommended photo-hapten for raising polyclonal antibodies against the 3-amino-N-ethylcarbazole epitope. The neutral-pH photolysis protocol conjugates ANEC to BSA (90 epitopes/molecule), transferrin (107 epitopes/molecule), or thyroglobulin (800 epitopes/molecule) without denaturing the carrier [1]. These defined epitope densities enable reproducible immunization and ELISA-based antibody titer determination, making ANEC the procurement choice for laboratories establishing hapten immunoassays.

Triazole-Carbazole Library Assembly via Click Chemistry

Medicinal chemistry groups targeting Rho GTPase inhibition should procure ANEC as the key intermediate for CuAAC-based diversification. Reaction with substituted phenyl-, heteroaryl-, or alkyl-alkynes directly yields triazole-linked carbazole derivatives, exemplified by the clinical candidate MBQ-167 [1]. This modular approach enables rapid SAR exploration without multi-step functionalization of the 3-position [2].

Bifunctional Photoaffinity Probe Development

The dual photoreactive/clickable nature of ANEC makes it suitable for designing bifunctional photoaffinity probes. The azido group can first be clicked to an alkyne-bearing ligand of interest, and the resulting triazole-carbazole conjugate can subsequently be photolyzed to covalently crosslink to a target protein [1]. This two-step strategy avoids the need for separate photoreactive and reporter groups, streamlining chemoproteomic workflows.

Quality-Controlled Intermediate for High-Throughput Experimentation

With a commercial purity specification of ≥99%, ANEC minimizes the risk of azide-scavenging impurities that could quench nitrene intermediates or poison CuAAC catalysts [1]. For automated synthesis platforms or CROs running parallel click reactions, this purity level ensures consistent conversion rates and reduces failed batches attributable to starting material quality.

Application
Selection Property
Validation Focus
Anti-hapten antibody generation
Neutral-pH photoconjugation to diverse carriers
Epitope density reproducibility (90–800 epitopes/carrier)
Triazole-carbazole library assembly
Single-step CuAAC diversification
Triazole product purity and SAR expansion
Bifunctional photoaffinity probe design
Orthogonal photoreactive and clickable handles
Sequential conjugation efficiency and target labeling
High-throughput experimentation
High purity (≥99%)
Batch consistency in automated click reactions
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